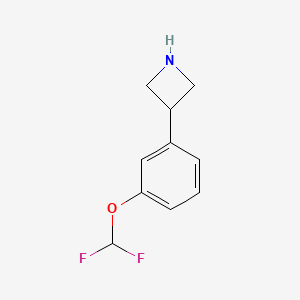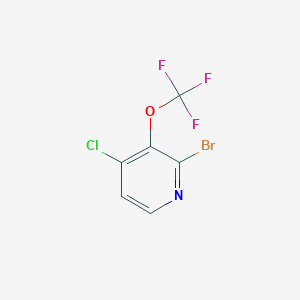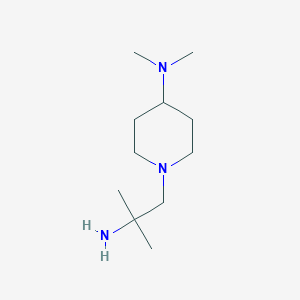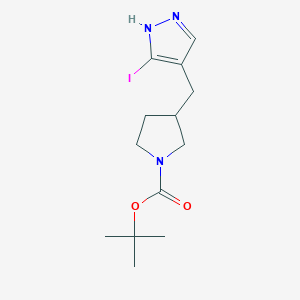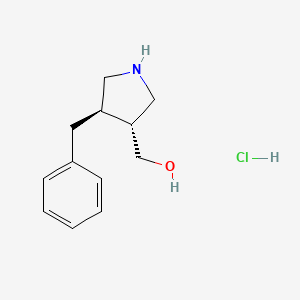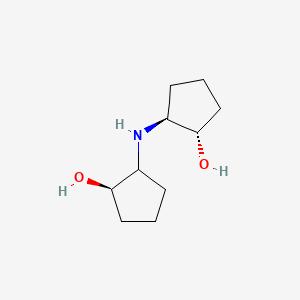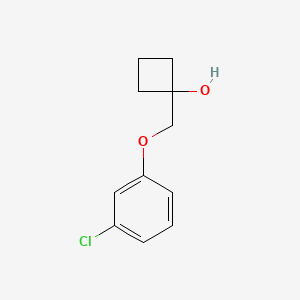
1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a 3-chlorophenoxy methyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol typically involves the reaction of 3-chlorophenol with cyclobutanone in the presence of a base to form the intermediate 3-chlorophenoxy cyclobutanone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
- Oxidation can yield cyclobutanone derivatives.
- Reduction can yield cyclobutane derivatives.
- Substitution can yield various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Cyclobutane: A simple cycloalkane with a four-membered ring.
3-Chlorophenol: A phenol derivative with a chlorine substituent.
Cyclobutanone: A cyclobutane ring with a ketone group.
Uniqueness: 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol is unique due to the combination of a cyclobutane ring, a phenoxy group, and a hydroxyl group. This combination imparts distinct chemical and biological properties that are not observed in the individual components .
Propriétés
Formule moléculaire |
C11H13ClO2 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
1-[(3-chlorophenoxy)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H13ClO2/c12-9-3-1-4-10(7-9)14-8-11(13)5-2-6-11/h1,3-4,7,13H,2,5-6,8H2 |
Clé InChI |
GUPBVAALYSDGIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(COC2=CC(=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


